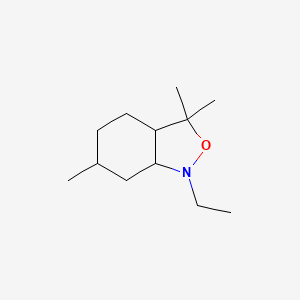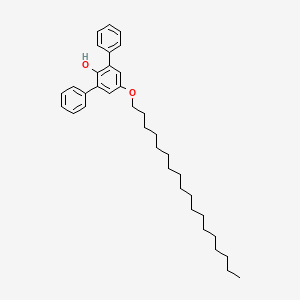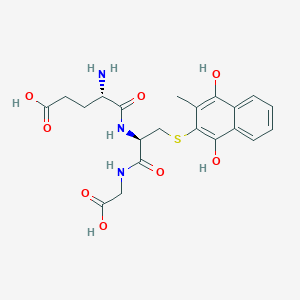
M-Gssg-NQ
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “M-Gssg-NQ” is a derivative of glutathione disulfide, a well-known antioxidant. Glutathione disulfide is the oxidized form of glutathione, which is a tripeptide composed of glutamate, cysteine, and glycine. This compound plays a crucial role in maintaining cellular redox homeostasis and protecting cells from oxidative stress.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “M-Gssg-NQ” involves the conjugation of glutathione disulfide with a specific quinone derivative. The reaction typically occurs under mild oxidative conditions, where glutathione disulfide reacts with the quinone derivative in the presence of a suitable catalyst. The reaction conditions include a controlled pH environment and a temperature range of 25-30°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of “this compound” follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high efficiency and cost-effectiveness. The reaction is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
“M-Gssg-NQ” undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation states.
Reduction: It can be reduced back to its original glutathione disulfide form.
Substitution: The quinone moiety can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride and dithiothreitol are used.
Substitution: Nucleophiles like amines and thiols can react with the quinone moiety under mild conditions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives depending on the nucleophile used.
科学的研究の応用
“M-Gssg-NQ” has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study redox reactions and mechanisms.
Biology: Investigated for its role in cellular redox homeostasis and signaling pathways.
Medicine: Explored for its potential therapeutic applications in diseases related to oxidative stress, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of antioxidant formulations and as a marker for oxidative stress in various industrial processes.
作用機序
The mechanism of action of “M-Gssg-NQ” involves its ability to modulate redox homeostasis within cells. The compound interacts with various molecular targets, including enzymes and signaling proteins, to regulate oxidative stress and maintain cellular function. The quinone moiety plays a crucial role in its redox activity, allowing it to participate in electron transfer reactions and modulate the redox state of the cell.
類似化合物との比較
Similar Compounds
Glutathione: The reduced form of glutathione disulfide, which is a key antioxidant in cells.
Glutathione Disulfide: The oxidized form of glutathione, involved in redox homeostasis.
Quinone Derivatives: Compounds with similar redox properties and applications.
Uniqueness
“M-Gssg-NQ” is unique due to its conjugation of glutathione disulfide with a quinone derivative, which enhances its redox activity and potential applications. This unique structure allows it to participate in a broader range of redox reactions and provides additional therapeutic and industrial applications compared to its individual components.
特性
CAS番号 |
88467-65-6 |
|---|---|
分子式 |
C21H25N3O8S |
分子量 |
479.5 g/mol |
IUPAC名 |
(4S)-4-amino-5-[[(2R)-1-(carboxymethylamino)-3-(1,4-dihydroxy-3-methylnaphthalen-2-yl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C21H25N3O8S/c1-10-17(29)11-4-2-3-5-12(11)18(30)19(10)33-9-14(21(32)23-8-16(27)28)24-20(31)13(22)6-7-15(25)26/h2-5,13-14,29-30H,6-9,22H2,1H3,(H,23,32)(H,24,31)(H,25,26)(H,27,28)/t13-,14-/m0/s1 |
InChIキー |
CWPZEKLLKJXUHQ-KBPBESRZSA-N |
異性体SMILES |
CC1=C(C2=CC=CC=C2C(=C1SC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N)O)O |
正規SMILES |
CC1=C(C2=CC=CC=C2C(=C1SCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12811598.png)
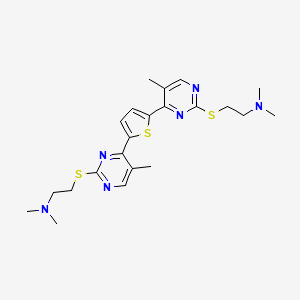
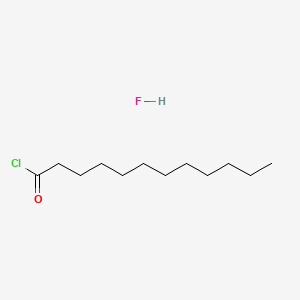
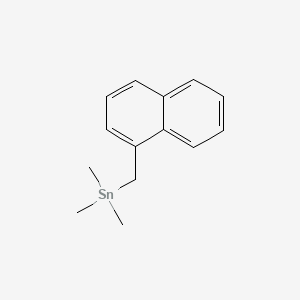
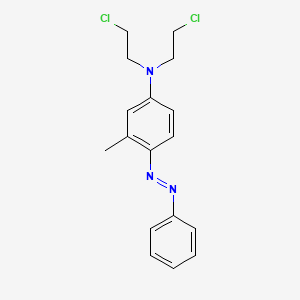



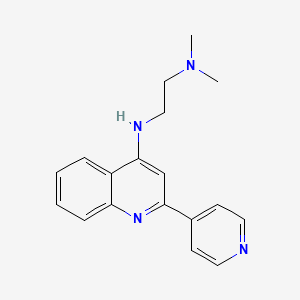
![8,9,10,12,17-pentazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene](/img/structure/B12811659.png)
